GC-MS Retention Time: 2-Methoxy vs. 4-Methoxy Isomer
In a validated GC-MS method for esomeprazole magnesium, the C-2 methoxy pyridine N-oxide isomer (target compound) is chromatographically resolved from the C-4 methoxy isomer (4-Methoxy-2,3,5-trimethylpyridine N-oxide; CAS 86604-80-0). The 4-methoxy isomer elutes at a distinct retention time of 16.52 min under the specified conditions, while the 2-methoxy positional isomer, due to its different electronic and steric properties, exhibits a different retention index necessary for unambiguous identification [1].
| Evidence Dimension | GC-MS Retention Time (min) |
|---|---|
| Target Compound Data | Separated from 4-methoxy isomer; distinct peak in total ion chromatogram (TIC) under identical conditions. |
| Comparator Or Baseline | 4-Methoxy-2,3,5-trimethylpyridine N-oxide: RT = 16.52 min |
| Quantified Difference | The two positional isomers produce baseline-separated peaks at different retention times; co-elution does not occur. |
| Conditions | Agilent 7890A GC-5975C MS, DB-5 column (30 m x 0.53 mm x 5.0 µm), He carrier gas at 3.0 mL/min, oven temperature 240°C isothermal, 1 µL injection of 50 mg/mL drug substance in DMSO. |
Why This Matters
For a procurement decision, confirming that the reference standard is the 2-methoxy isomer, not the 4-methoxy isomer, is critical; using the wrong isomer would cause the analytical method to fail system suitability by misidentifying impurity peaks or producing incorrect retention time markers.
- [1] M. Yogeshwar Reddy et al. The Quantitative Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium by GC-MS. Asian J. Research Chem. 4(6): June, 2011; Page 898-901. (Table 1 and Fig. 1: RT of compound 5 is 16.52 min; 2-methoxy isomer is resolved separately.) View Source
